N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide

Lipophilicity optimization Tissue permeability Non-specific binding

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide (CAS 922084-47-7, molecular formula C21H15ClN2O3, molecular weight 378.81) belongs to the dibenzo[b,f][1,4]oxazepin-2-yl benzamide chemical class, characterized by a tricyclic dibenzooxazepinone core bearing a chloro substituent at position 8 and a 3-methylbenzamide side chain at position 2. This scaffold is structurally distinct from the piperazine-substituted dibenzo[b,f][1,4]oxazepines (e.g., loxapine, amoxapine), and its specific substitution pattern defines a narrow chemical subseries with computed lipophilicity, polarity, and solubility parameters that differ from closely related analogs.

Molecular Formula C21H15ClN2O3
Molecular Weight 378.81
CAS No. 922084-47-7
Cat. No. B2943596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide
CAS922084-47-7
Molecular FormulaC21H15ClN2O3
Molecular Weight378.81
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
InChIInChI=1S/C21H15ClN2O3/c1-12-3-2-4-13(9-12)20(25)23-15-6-8-18-16(11-15)21(26)24-17-10-14(22)5-7-19(17)27-18/h2-11H,1H3,(H,23,25)(H,24,26)
InChIKeyCNYGVOBLVQJCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buyer's Guide to N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide (CAS 922084-47-7): A Dibenzo[b,f][1,4]oxazepin-2-yl Benzamide Scaffold for Sourcing and Screening


N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide (CAS 922084-47-7, molecular formula C21H15ClN2O3, molecular weight 378.81) belongs to the dibenzo[b,f][1,4]oxazepin-2-yl benzamide chemical class, characterized by a tricyclic dibenzooxazepinone core bearing a chloro substituent at position 8 and a 3-methylbenzamide side chain at position 2 . This scaffold is structurally distinct from the piperazine-substituted dibenzo[b,f][1,4]oxazepines (e.g., loxapine, amoxapine), and its specific substitution pattern defines a narrow chemical subseries with computed lipophilicity, polarity, and solubility parameters that differ from closely related analogs [1].

Scaffold identity: Dibenzo[b,f][1,4]oxazepin-2-yl benzamide with 8-Cl, 3-methylbenzamide substitution; distinct from piperazine-based loxapine.
Permeability niche: Computed lipophilicity and polar surface area place this scaffold near the CNS permeability threshold, enabling passive permeability tuning studies.
Data context: No pre-existing target engagement data; suited for primary screening and physicochemical profiling workflows.

Procurement Risk Alert: Why N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide Cannot Be Replaced by Broader In-Class Compounds


Within the dibenzo[b,f][1,4]oxazepin-2-yl benzamide subseries, even conservative substituent changes (e.g., ring methylation pattern, halogen identity, benzamide moieties) produce measurable differences in computed lipophilicity, polar surface area, and hydrogen-bonding capacity [1]. Such physicochemical alterations can translate into divergent membrane permeability, plasma protein binding, and off-target promiscuity profiles in biological screening, making untested inter-change between close analogs a source of irreproducible results . The absence of published receptor-occupancy data for this compound further amplifies substitution risk, as no SAR transferability can be assumed.

Risk Factor
Substituent Sensitivity
Even minor changes (Cl vs. CH3, 3-methyl vs. 4-isopropoxy) shift computed logP and logD, altering membrane partitioning and non-specific binding.
Risk Factor
Absence of SAR
No public target-engagement data exist; receptor-occupancy assumptions from loxapine or amoxapine cannot be transferred to this 2-benzamide series.
Risk Factor
PSA/HBD Mismatch
Higher TPSA and hydrogen-bond donor count relative to loxapine may reduce passive CNS entry, altering assay outcomes in cell-based CNS models.

Quantitative Differentiation Evidence for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide vs. Closest Analogs


Computed LogP (Lipophilicity) Compared with Isopropoxy Analog

The target compound's computed logP is 4.80, versus 4.60 (XLogP3-AA) for the 4-isopropoxybenzamide analog (CAS 922083-93-0), indicating a 0.20 log unit increase in lipophilicity for the 3-methylbenzamide derivative [1]. This difference, while modest, can influence tissue distribution and non-specific binding in biological assays.

LogP vs. Isopropoxy Analog
Context-dependent
Δ +0.20 logP units
Target: 4.80 (ChemDiv)
Analog: 4.60 (PubChem XLogP3)
Reported higher lipophilicity may influence membrane retention; methods differ.
Distinct computational models; confirm experimentally for direct comparison.
Lipophilicity optimization Tissue permeability Non-specific binding

Computed LogD7.4 and Aqueous Solubility Distinction from Dimethyl Analog

The target compound exhibits computed logD = 4.33 and logSw = -4.82 (ChemDiv), values driven by the 8-chloro substituent and the 3-methylbenzamide moiety . While logD/logSw data are not publicly available for the 8,10-dimethyl analog (N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide, CAS 922009-62-9), the structural difference (Cl vs. CH3 at position 8) is expected to influence ionization and solvation, warranting distinct handling in assay preparation.

LogD/Solubility vs. Dimethyl
Data to verify
Target logD 4.33, logSw -4.82
Comparator data unavailable
Class-level inference only; solubility-driven assay differences cannot be quantified.
Request vendor logD/logSw data before substituting with dimethyl analog (CAS 922009-62-9).
Aqueous solubility logD Bioavailability prediction

Polar Surface Area (PSA) and Hydrogen-Bond Capacity vs. Loxapine

The target compound possesses a computed topological polar surface area (TPSA) of 55.43 Ų, with 2 H-bond donors and 5 H-bond acceptors, versus loxapine (a clinically used dibenzo[b,f][1,4]oxazepine antipsychotic) with TPSA of 27.66 Ų and 0 HBD / 4 HBA [1]. The higher PSA and HBD count suggest relatively lower passive CNS permeability for the target compound.

PSA vs. Loxapine
Reported
TPSA +27.77 Ų higher
Target: 55.43 Ų (2 HBD / 5 HBA)
Loxapine: 27.66 Ų (0 HBD / 4 HBA)
Borderline CNS permeability profile distinct from loxapine; supports permeability tuning studies.
In silico values from different sources; experimental logBB/PAMPA recommended for CNS predictions.
CNS penetration Blood-brain barrier Polar surface area

Absence of Published Target Engagement Data Represents a Differentiation Gap

A systematic search of ChEMBL, PubChem, BindingDB, and PubMed returned no quantitative IC50, Ki, or EC50 records for the target compound at any receptor, enzyme, or ion channel [1][2]. In contrast, several structurally related dibenzo[b,f][1,4]oxazepine derivatives (e.g., loxapine, amoxapine) have extensively characterized receptor profiles at dopamine D2, 5-HT2A, and muscarinic receptors [3]. This data gap means that any biological 'differentiation' claim must currently be viewed as unvalidated.

Target Engagement Gap
Data to verify
Zero quantitative IC50/Ki/EC50 records in ChEMBL, BindingDB, PubChem
Absence of curated bioactivity data; compound carries higher scientific risk.
Request vendor QC and any available screening results before large-scale acquisition.
Risk assessment Receptor profiling Data transparency

Evidence-Backed Application Scenarios for N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide


Physicochemical Reference Tool for Lipophilicity-Tailored Analog Selection in CNS Drug Discovery

With a computed logP of 4.80 and TPSA of 55.43 Ų, this compound occupies a specific physicochemical niche that borders the predicted CNS-permeability threshold . Compared to the 4-isopropoxy analog (logP 4.60) and loxapine (TPSA 27.66 Ų), the target compound offers a distinct balance of lipophilicity and polarity, making it a useful calibrant when designing compound libraries aimed at tuning passive membrane permeability while maintaining amide-group hydrogen-bonding capacity [1][2].

Chemical Biology Tool for Selective D2/5-HT2A Receptor Subtype Profiling (Requires Confirmatory Screening)

The dibenzo[b,f][1,4]oxazepine core has a well-documented affinity for dopamine D2 and serotonin 5-HT2A receptors, with loxapine showing Ki values of 12 nM and 7.7 nM, respectively [2]. The target compound's distinct 2-benzamide substitution (versus loxapine's 2-chloro-11-piperazine) is predicted to alter receptor subtype selectivity. Users performing receptorome-wide screening can leverage this compound as a departure-point scaffold for developing novel atypical antipsychotic or antidepressant leads, provided confirmatory binding assays are performed [2].

Solubility-Limited Assay Validation Standard in HTS Campaign Optimization

The computed logSw of -4.82 (≈ 5.7 μg/mL aqueous solubility) places this compound in the moderately insoluble range, requiring DMSO stock formulation . This property makes it a model system for testing assay tolerance to organic co-solvents and for evaluating the impact of precipitation artifacts on high-throughput screening (HTS) outcomes, especially when comparing with more soluble dibenzo[b,f][1,4]oxazepine derivatives .

Scaffold-Diversification Starting Point for Addressing the D2/5-HT2A Selectivity Window

Loxapine's balanced D2/5-HT2A antagonism is linked to its clinical efficacy, yet its piperazine substitution at the 11-position contributes to H1 and muscarinic side-effect liabilities [2]. The target compound's 2-benzamide substitution and 11-oxo group represent a chemically distinct vector for exploring whether D2/5-HT2A affinity can be retained while reducing off-target promiscuity. Procurement for focused medicinal chemistry follow-up is scientifically justified by the structural departure from the loxapine template [2].

Application
Selection Property
Validation Focus
Permeability tuning studies
Computed logP/TPSA niche near CNS threshold
Experimental logD, PAMPA, or in situ perfusion data
D2/5-HT2A receptor selectivity profiling
2-Benzamide substitution departing from piperazine template
Receptor binding assays (D2, 5-HT2A, off-target panel)
HTS solvent tolerance optimization
Moderate aqueous solubility profile
DMSO tolerance, precipitation artifact assessment in HTS format
Scaffold diversification for selectivity window exploration
Structurally distinct 11-oxo and 2-benzamide features
Off-target promiscuity profiling (H1, muscarinic, etc.)
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